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Compound of Interest

Compound Name: 5-Chloropyrimidin-4-ol

Cat. No.: B1274708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Chloropyrimidin-4-ol is a heterocyclic organic compound of interest in medicinal chemistry

and drug development. This technical guide provides a summary of its predicted spectral data,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Due to the limited availability of published experimental spectra for this

specific compound, this document presents predicted data based on established spectroscopic

principles and data from analogous structures. Detailed, generalized experimental protocols for

obtaining such data are also provided. The information herein serves as a valuable resource for

the identification and characterization of 5-Chloropyrimidin-4-ol in a laboratory setting.

Chemical Structure and Properties
IUPAC Name: 5-chloro-1H-pyrimidin-4-one

Molecular Formula: C₄H₃ClN₂O

Molecular Weight: 130.53 g/mol

CAS Number: 4349-08-0

Physical Appearance: Expected to be a solid at room temperature.
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Predicted Spectral Data
The following tables summarize the predicted spectral data for 5-Chloropyrimidin-4-ol. These

predictions are based on the analysis of its chemical structure and established empirical data

for similar functional groups and molecular frameworks.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~12.0 - 13.0 Singlet (broad) 1H N-H

~8.0 - 8.2 Singlet 1H C2-H

~7.8 - 8.0 Singlet 1H C6-H

Note: The chemical shifts are predicted for a solution in a common deuterated solvent like

DMSO-d₆. The broadness of the N-H signal is due to proton exchange and quadrupole

broadening.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~160 - 165 C4 (C=O)

~150 - 155 C2

~140 - 145 C6

~115 - 120 C5

Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 2800 Broad N-H stretch

1700 - 1650 Strong C=O stretch (amide)

1600 - 1450 Medium-Strong C=C and C=N stretching

1200 - 1000 Medium C-N stretching

800 - 700 Strong C-Cl stretch

Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

130/132 High
[M]⁺ (Molecular ion peak with

³⁵Cl/³⁷Cl isotope pattern)

102/104 Medium [M - CO]⁺

95 Medium [M - Cl]⁺

68 Medium [M - Cl - HCN]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectral data of a solid organic

compound like 5-Chloropyrimidin-4-ol. Instrument-specific parameters may require

optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-Chloropyrimidin-4-ol
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), if required by the instrument for referencing.
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Instrumentation: Place the NMR tube in the spectrometer's probe.

Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and

acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is standard.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for

both ¹H and ¹³C spectra relative to the internal standard or the solvent residual peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for

solid samples.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid 5-Chloropyrimidin-4-ol sample

directly onto the ATR crystal.

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure

clamp to ensure good contact with the crystal.

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after the measurement.

Mass Spectrometry (MS)
This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas
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chromatography (GC/MS).

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The positively charged ions are accelerated and then separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of

the ions as a function of their m/z ratio.

Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic techniques

described.
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FT-IR (ATR) Spectroscopy Experimental Workflow.
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Mass Spectrometry Experimental Workflow.

Conclusion
This technical guide provides a foundational set of predicted spectral data and standardized

experimental protocols for the characterization of 5-Chloropyrimidin-4-ol. While experimental

verification is essential, these predictions offer a robust starting point for researchers and

scientists in identifying and confirming the structure of this compound. The provided workflows

also serve as a clear procedural outline for obtaining high-quality spectral data.

To cite this document: BenchChem. [Spectral Data Analysis of 5-Chloropyrimidin-4-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274708#5-chloropyrimidin-4-ol-spectral-data-nmr-ir-
ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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